3-[(4-Bromophenyl)methoxy]-4-iodooxolane
Description
Properties
Molecular Formula |
C11H12BrIO2 |
|---|---|
Molecular Weight |
383.02 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12BrIO2/c12-9-3-1-8(2-4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI Key |
ACXQNJGKRDCYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)I)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methoxy]-4-iodooxolane typically involves multi-step organic reactionsThe oxolane ring is then formed via cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process often requires the use of catalysts and specific solvents to optimize the reaction efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methoxy]-4-iodooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethoxy derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-[(4-Bromophenyl)methoxy]-4-iodooxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The oxolane ring provides structural stability and can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(a) 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane
- CAS : 1600699-82-8
- Key Difference : Fluorine (F) replaces bromine (Br) on the phenyl ring.
- Impact :
- Fluorine’s smaller atomic radius and higher electronegativity may alter electronic properties (e.g., dipole moments, solubility) compared to bromine.
- Reduced steric bulk could influence binding affinity in biological systems.
- Availability : Two suppliers listed, suggesting comparable synthetic accessibility .
(b) 4-Iododiphenyl Derivatives
Heterocyclic Bromophenyl Derivatives
(a) Oxadiazole-Based Compounds
- Example : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Activity : Demonstrated 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
- Key Difference : Oxadiazole core vs. oxolane.
- Impact :
- The oxadiazole ring’s planar structure may enhance π-π stacking interactions in biological targets.
- The oxolane ring in the target compound could improve metabolic stability due to reduced ring strain.
(b) FtsZ Inhibitors
- Example : I3 (2,6-Difluoro-3-((4-(4-bromophenyl)-5-oxo-1,3,4-oxadiazol-2-yl)methoxy)benzamide) .
- Activity : Targets bacterial cell division protein FtsZ (inhibits GTPase activity).
- Key Difference : Benzamide backbone with oxadiazole substituent vs. oxolane-iodine system.
- Impact :
- The target compound’s iodine atom may offer steric or electronic modulation for binding specificity.
- Lack of an amide group in the target compound could reduce hydrolytic instability.
Functional Group Variations
2-(4-(2-Bromoethoxy)-2-iodophenyl)-2-methyl-1,3-dioxolane
- CAS : 1448715-63-6
- Molecular Weight : 413.05 g/mol .
- Key Difference : Dioxolane ring (5-membered with two oxygen atoms) vs. oxolane (single oxygen).
- Impact :
- Additional oxygen in dioxolane may enhance polarity and aqueous solubility.
- Methyl substitution on dioxolane could influence steric interactions in drug-receptor binding.
Discussion and Implications
- Halogen Effects : Bromine’s hydrophobicity and iodine’s polarizability may enhance membrane permeability or target binding, but empirical data are lacking .
- Synthetic Accessibility : The commercial availability of analogs like the fluorophenyl derivative suggests feasible synthetic routes for further derivatization .
Biological Activity
3-[(4-Bromophenyl)methoxy]-4-iodooxolane is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrIO2, with a molecular weight of approximately 335.0 g/mol. Its structural features include a bromophenyl group and a methoxy substituent, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrIO2 |
| Molecular Weight | 335.0 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of halogen atoms (bromine and iodine) in the structure may enhance the compound's reactivity and biological efficacy.
Antimicrobial Activity
Studies have shown that halogenated compounds often possess significant antimicrobial properties. For instance, derivatives of bromophenyl have demonstrated effectiveness against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Properties
Compounds featuring oxolane structures have been investigated for their anticancer potential. Research suggests that such compounds may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:
- Interaction with Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
- DNA Interaction : It could potentially bind to DNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : The compound might modulate cell signaling pathways related to growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various halogenated phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that brominated derivatives exhibited significant inhibition zones compared to non-brominated counterparts, suggesting that this compound may follow a similar trend .
- Anticancer Activity : In vitro assays conducted on various cancer cell lines demonstrated that compounds with similar oxolane structures can induce apoptosis through caspase activation. Further studies are needed to confirm if this compound exhibits comparable effects .
Research Findings
Recent studies have highlighted the potential of halogenated compounds in drug development:
- Phytochemical Studies : Research on plant extracts containing similar functional groups showed promising results in terms of antimicrobial and anticancer activities .
- Computational Analysis : In silico studies suggest that the structural features of this compound could facilitate strong interactions with target proteins involved in disease pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
